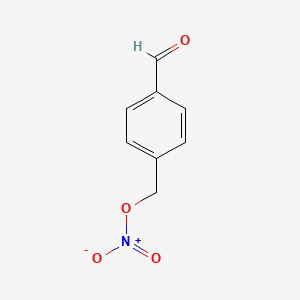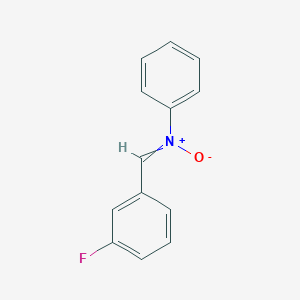
(3-Fluorophenyl)-N-phenylmethanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)-N-phenylmethanimine N-oxide is an organic compound that features a fluorine atom attached to a phenyl ring, an imine group, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)-N-phenylmethanimine N-oxide typically involves the reaction of 3-fluoroaniline with benzaldehyde to form the corresponding imine, followed by oxidation to introduce the N-oxide group. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorophenyl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding imine or amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of higher-order N-oxides.
Reduction: Conversion to the corresponding imine or amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Fluorophenyl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Fluorophenyl)-N-phenylmethanimine N-oxide involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylamine
- α-Trifluoromethylstyrene derivatives
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
(3-Fluorophenyl)-N-phenylmethanimine N-oxide is unique due to the combination of its fluorine atom, imine group, and N-oxide functionality. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
169471-90-3 |
|---|---|
Formule moléculaire |
C13H10FNO |
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10FNO/c14-12-6-4-5-11(9-12)10-15(16)13-7-2-1-3-8-13/h1-10H |
Clé InChI |
FSYFARHNCJNRQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


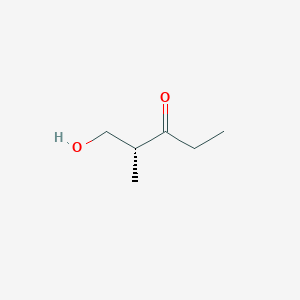
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

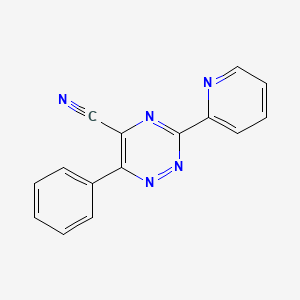
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
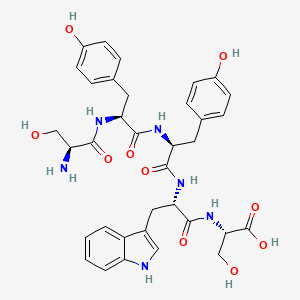
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
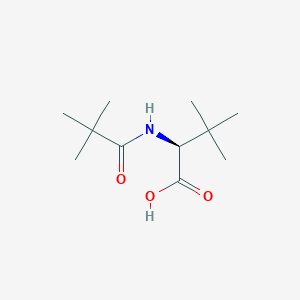
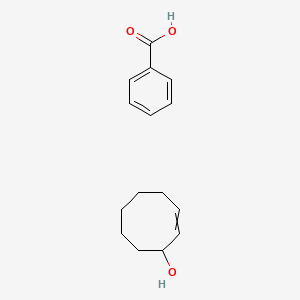

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
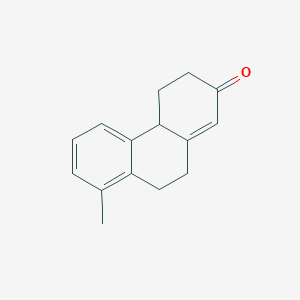
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
